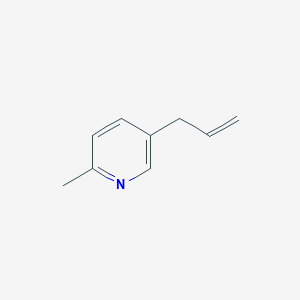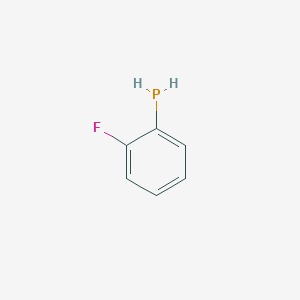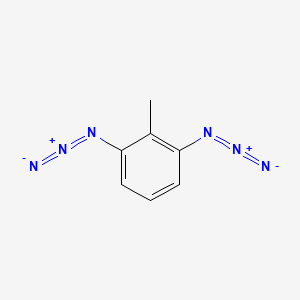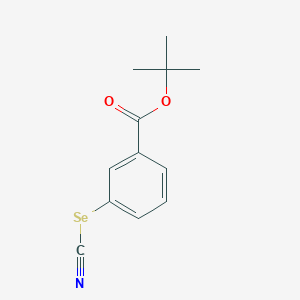![molecular formula C13H19NO B15168385 Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- CAS No. 651312-69-5](/img/structure/B15168385.png)
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is a chemical compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring with an aminomethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- typically involves the reaction of a phenol derivative with a cyclohexylamine derivative under specific conditions. One common method involves the use of a protecting group strategy to ensure selective functionalization of the phenol and cyclohexylamine moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
On an industrial scale, the production of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenol ring .
Applications De Recherche Scientifique
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic and covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]-: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Phenol, 3-[(1R,2R)-2-(methyl)cyclohexyl]-: Similar structure but with a methyl group instead of an aminomethyl group.
Phenol, 3-[(1R,2R)-2-(carboxyl)cyclohexyl]-: Similar structure but with a carboxyl group instead of an aminomethyl group.
Uniqueness
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group can participate in a wider range of chemical reactions and interactions compared to other substituents, making the compound versatile for various applications .
Propriétés
Numéro CAS |
651312-69-5 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2/t11-,13-/m0/s1 |
Clé InChI |
WMRBLCTVXONZBT-AAEUAGOBSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CN)C2=CC(=CC=C2)O |
SMILES canonique |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)



![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)

![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

